molecular formula C10H8N4S B6574432 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile CAS No. 1021009-44-8

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B6574432
CAS No.: 1021009-44-8
M. Wt: 216.26 g/mol
InChI Key: LXYQZOLPCRPQQO-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a carbonitrile group at position 3 and a sulfanyl-linked 1-methylimidazole moiety at position 2. This structure combines electron-withdrawing (carbonitrile) and electron-donating (imidazole) groups, making it a versatile scaffold for pharmaceutical and materials science applications. Its molecular formula is C₁₀H₈N₄S, with a molecular weight of 216.26 g/mol. The compound’s sulfanyl bridge enhances conformational flexibility, which may influence binding interactions in biological systems .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-6-5-13-10(14)15-9-8(7-11)3-2-4-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQZOLPCRPQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 2-mercapto-1-methylimidazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing both imidazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties
Compounds similar to 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile have been studied for their anticancer activities. Their ability to inhibit specific enzymes involved in cancer cell proliferation suggests a potential role in cancer therapeutics. For example, studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells through various mechanisms .

Enzyme Inhibition
The compound has been explored for its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, positioning the compound as a potential treatment for inflammatory diseases .

Material Science

Organic Electronics
The unique electronic properties of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films with good charge transport characteristics is beneficial for these applications .

Sensors
Due to its electronic properties and the presence of sulfur and nitrogen atoms, this compound can be utilized in the development of chemical sensors. Its sensitivity to various analytes makes it a candidate for detecting environmental pollutants or biochemical substances .

Synthesis and Characterization

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Comparative Data Table

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX and LOX enzymes
Organic ElectronicsSuitable for OLEDs and OPVs
SensorsSensitive to environmental pollutants

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines revealed that 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine derivatives could significantly reduce cell viability through apoptosis induction. Mechanistic studies suggested that these compounds modulate pathways involving caspases and Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Balamapimod (MKI-833)

Structure: 4-[[3-Chloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl]amino]-6-methoxy-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile. Key Features:

  • Shares the [(1-methyl-1H-imidazol-2-yl)sulfanyl] group but attached to a quinoline core.
  • Contains additional substituents (chloro, methoxy, and piperidine-pyrrolidine groups).
    Applications : Developed by Wyeth as an oncology therapeutic (kinase inhibitor).
    Molecular Weight : 574.14 g/mol.
    Synthesis : Complex multi-step synthesis involving Friedel-Crafts acylation and nucleophilic substitutions.
    Relevance : Demonstrates that the sulfanyl-imidazole motif can be integrated into larger, pharmacologically active scaffolds for targeted therapies .

2-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Structure : Direct imidazole linkage to pyridine without a sulfanyl bridge.
Key Features :

  • Molecular weight: 184.2 g/mol (lighter due to absence of sulfur).
  • Lacks the thioether group, reducing conformational flexibility. Applications: Limited data on bioactivity, but structural simplicity may favor materials science applications. Synthesis: One-pot reactions involving malononitrile derivatives and imidazole precursors. Comparison: The absence of the sulfanyl group likely reduces steric bulk and alters electronic properties, impacting binding affinity in biological systems .

Imidazopyranotacrine Derivatives ()

Examples :

  • Compound 18 : Tetrahydrochromene fused with imidazole and carbonitrile.
  • Compound 21: Pyrano[3,2-h]quinoline core with imidazole-carbonitrile substituents. Key Features:
  • Fused polycyclic systems enhance rigidity compared to the target compound.
  • Yields: 47–75%, with lower yields (e.g., 47% for Compound 21) indicating synthetic challenges. Applications: Non-hepatotoxic acetylcholinesterase inhibitors. Relevance: Highlights the role of fused rings in improving enzyme inhibition selectivity .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

Structure : Sulfanyl-linked oxadiazole and indole moieties.
Key Features :

  • Compound 8q : IC₅₀ = 49.71 µM (α-glucosidase inhibition), outperforming acarbose (38.25 µM).
  • Compound 8b : LOX inhibition at 99.30 µM, weaker than standard baicalein.
    Comparison : The sulfanyl group here facilitates enzyme binding, but the oxadiazole core shifts activity toward metabolic enzymes rather than kinase targets .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

Structure: Sulfanyl group in a butanoic acid scaffold. Key Features:

  • Synthesized via Michael addition (thioglycolic acid + α,β-unsaturated ketones).
  • Exists as R/S enantiomers, complicating purification. Applications: Potential anti-inflammatory agents. Relevance: Illustrates the versatility of sulfanyl linkages in diverse synthetic pathways .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Bioactivity/Application
Target Compound Pyridine-carbonitrile 216.26 Sulfanyl-imidazole Under investigation
Balamapimod (MKI-833) Quinoline 574.14 Chloro, methoxy, piperidine-pyrrolidine Oncology (kinase inhibitor)
2-(2-Methylimidazol-1-yl)pyridine-3-carbonitrile Pyridine-carbonitrile 184.20 Direct imidazole linkage Materials science
Compound 21 (Imidazopyranotacrine) Pyrano[3,2-h]quinoline ~350 (estimated) Fused quinoline-imidazole Acetylcholinesterase inhibition
Compound 8q (Oxadiazole-acetamide) Oxadiazole ~370 (estimated) Indole-methyl, sulfanyl α-Glucosidase inhibition (49.71 µM)

Key Findings and Insights

Structural Flexibility : The sulfanyl bridge in the target compound enhances adaptability in binding pockets compared to rigid fused-ring analogs (e.g., Compound 21).

Bioactivity Trends : Sulfanyl-linked compounds often exhibit enzyme inhibitory properties, but activity profiles depend on core structures (e.g., oxadiazole vs. pyridine).

Synthetic Challenges : Lower yields in fused-ring systems (e.g., 47% for Compound 21) highlight the need for optimized methodologies.

Therapeutic Potential: The sulfanyl-imidazole motif is versatile, appearing in kinase inhibitors (Balamapimod) and enzyme-targeting agents (Compound 8q).

Biological Activity

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews various studies that highlight its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure

The compound belongs to the class of pyridine derivatives, characterized by the presence of an imidazole ring and a sulfanyl group. Its molecular formula is C10H10N4SC_{10}H_{10}N_4S with a molecular weight of approximately 218.28 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives and found that one specific derivative had a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

In addition, the compound has shown effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspases, leading to cell death . The structure–activity relationship (SAR) studies suggest that modifications to the imidazole ring enhance its cytotoxic effects against various cancer types.

The exact mechanism by which 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile exerts its biological effects remains an area of active investigation. However, it is hypothesized that the compound interacts with specific cellular targets, disrupting essential cellular processes such as DNA replication and protein synthesis .

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving multiple imidazole derivatives, 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics like vancomycin .
  • Cancer Cell Line Studies : A series of experiments involving human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and colon cancer cells .

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